

chemical properties of Oxindole-4-boronic acid, pinacol ester

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Compound of Interest

Compound Name: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

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An In-Depth Technical Guide to Oxindole-4-boronic acid, pinacol ester: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of Oxindole-4-boronic acid, pinacol ester, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, synthesis, and critical applications, offering field-proven insights into its practical use.

Introduction: A Versatile Scaffold for Modern Synthesis

Oxindole-4-boronic acid, pinacol ester (CAS No. 1150271-44-5) is a bifunctional organic compound that merges the privileged oxindole scaffold with the versatile reactivity of a boronic acid pinacol ester. The oxindole core is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, making it a structure of high interest in medicinal chemistry. The pinacol boronate ester at the 4-position serves as a stable, handleable precursor to a boronic acid, primarily enabling its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[1][2]} This strategic combination allows for the late-stage functionalization of the oxindole core, providing a powerful tool for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.^{[3][4]}

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and analysis.

Key Physicochemical Data

The quantitative properties of Oxindole-4-boronic acid, pinacol ester are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	1150271-44-5	[5]
Molecular Formula	C ₁₄ H ₁₈ BNO ₃	[5]
Molecular Weight	259.1 g/mol	[5]
Appearance	White to cream or pale brown solid/powder	[6]
Melting Point	82 - 86 °C	
Purity	Typically ≥95%	[5][7]
Solubility	Soluble in DMSO and other common organic solvents like THF, Dioxane	[7]

Stability and Handling Considerations

The pinacol ester group confers significantly greater stability compared to the free boronic acid, protecting it from dehydration-trimerization (to form boroxines) and facilitating easier handling and purification. However, a critical property to consider is its susceptibility to hydrolysis.

- **Hydrolytic Instability:** The boronate ester can readily hydrolyze back to the corresponding boronic acid in the presence of water, particularly under acidic or some basic conditions. This is a crucial factor in designing reaction workups and, most notably, analytical methods.[1] Standard reversed-phase HPLC conditions often promote rapid degradation to the boronic acid, complicating purity analysis.[1]

Spectroscopic Signature

While a specific public spectrum is not available, the expected spectroscopic characteristics can be inferred from its structure:

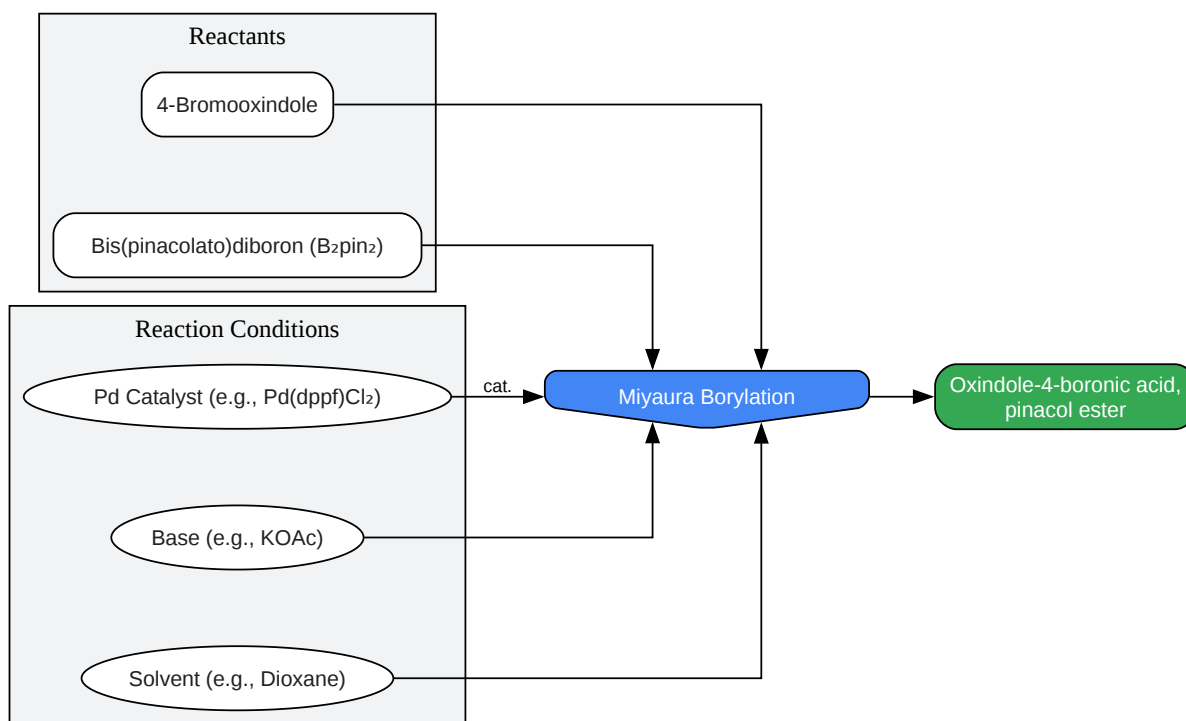
- ^1H NMR: Distinctive signals would include the singlet for the 12 protons of the two methyl groups on the pinacol moiety (~1.3 ppm), aromatic protons on the oxindole ring, a singlet for the CH_2 group of the oxindole core (~3.5 ppm), and a broad singlet for the N-H proton.
- ^{13}C NMR: Key signals would include the quaternary carbons of the pinacol group (~84 ppm), the carbonyl carbon of the lactam (~175-180 ppm), and various aromatic carbons, including the carbon atom bearing the boron moiety (C-B bond).
- IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3200-3300 cm^{-1}), the lactam C=O stretch (~1700-1720 cm^{-1}), and B-O stretches (~1300-1400 cm^{-1}).
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ or adducts such as $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$ would be observed at their respective m/z values, confirming the molecular weight.[8]

Synthesis and Mechanistic Considerations

The most prevalent and robust method for synthesizing aryl boronic esters is the Palladium-catalyzed Miyaura borylation reaction. This approach offers high functional group tolerance and generally proceeds under mild conditions.

Representative Synthetic Workflow: Miyaura Borylation

The synthesis of Oxindole-4-boronic acid, pinacol ester would typically start from a halogenated precursor, such as 4-bromooxindole. The reaction involves the coupling of this aryl halide with bis(pinacolato)diboron (B_2pin_2) in the presence of a palladium catalyst and a base.



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Caption: General workflow for the Miyaura borylation synthesis.

Experimental Protocol: Miyaura Borylation

This is a representative, non-validated protocol based on established literature procedures for similar transformations.^{[9][10]}

- **Inert Atmosphere:** To a flame-dried reaction vessel, add 4-bromooxindole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).

- **Reagent Addition:** Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl_2 , 0.02-0.05 equiv).
- **Solvent & Purge:** Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., dioxane or DMF).
- **Heating:** Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Causality Behind Choices:

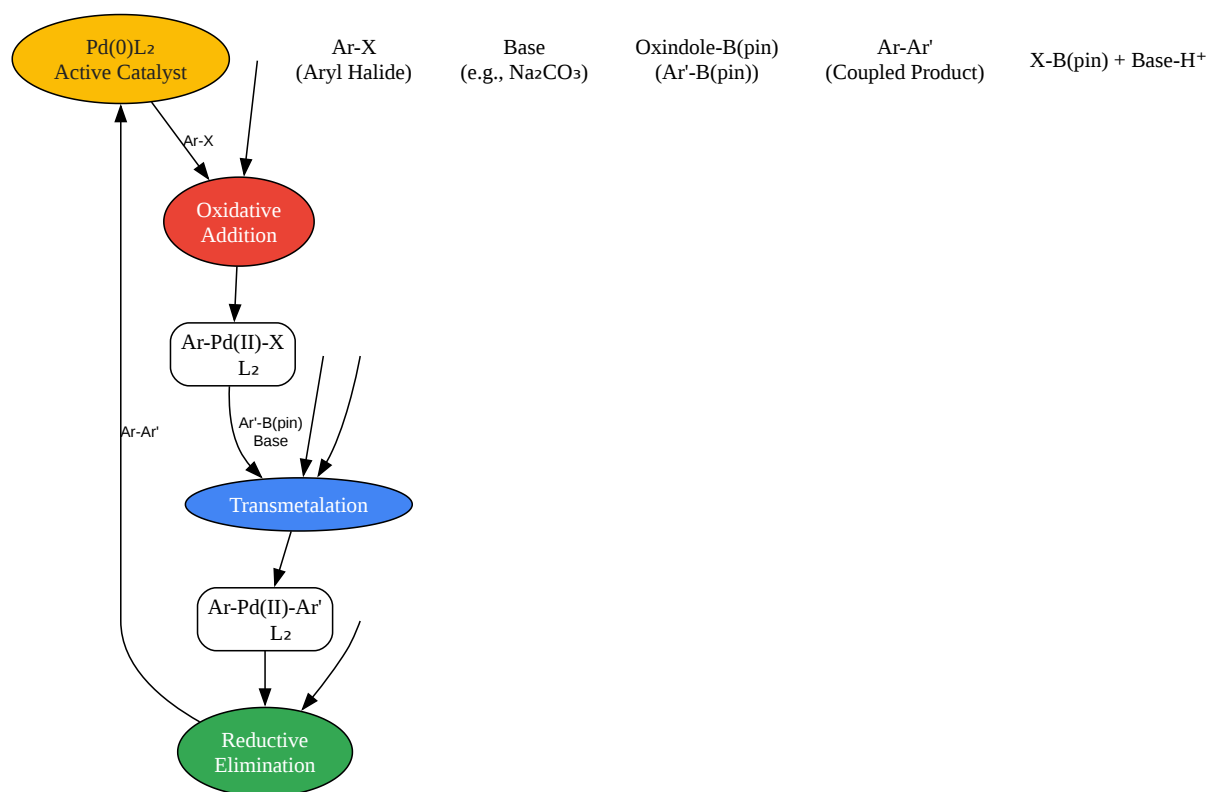
- **Inert Gas:** Palladium catalysts, particularly in their active $\text{Pd}(0)$ state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation.
- **Anhydrous Solvent:** Water can compete in the reaction and hydrolyze the product.
- **Base (KOAc):** The base is crucial for the transmetalation step in the catalytic cycle, regenerating the active catalyst. A moderate base like potassium acetate is often sufficient and well-tolerated.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of Oxindole-4-boronic acid, pinacol ester is its role as a coupling partner in Suzuki-Miyaura reactions. This Nobel Prize-winning reaction is one of the most powerful methods for forming $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds.^[2]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling

This is a representative, non-validated protocol based on established literature procedures.^[11]

- **Setup:** In a reaction tube, combine Oxindole-4-boronic acid, pinacol ester (1.1 equiv), the desired aryl halide (e.g., 4-iodotoluene, 1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
- **Solvent Addition:** Add a solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
- **Degassing & Heating:** Seal the tube, and degas the mixture by bubbling argon through it for 10-15 minutes. Heat the reaction to 80-110 °C (or via microwave irradiation) until the starting material is consumed.
- **Workup:** Cool the reaction. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
- **Purification:** Purify the residue by flash column chromatography to obtain the coupled product.

Applications in Drug Discovery

The true value of this reagent lies in its application. As a versatile building block, it empowers chemists to rapidly synthesize analogs of lead compounds.[\[2\]](#)

- **SAR Exploration:** By coupling the oxindole core with a wide array of aryl or heteroaryl halides, researchers can systematically modify the 4-position to probe how different substituents affect biological activity.
- **Library Synthesis:** The robustness of the Suzuki coupling makes this reagent ideal for parallel synthesis, allowing for the creation of large libraries of novel oxindole derivatives for high-throughput screening.
- **Access to Complex Scaffolds:** It serves as a crucial intermediate for building more elaborate molecular architectures found in potential therapeutics for oncology, inflammation, and neurodegenerative diseases.[\[2\]](#)[\[3\]](#)[\[11\]](#)

Analytical & Safety Summary

Analytical Challenges and Solutions

As mentioned, the primary analytical hurdle is the compound's hydrolysis.[1]

- Challenge: Standard reversed-phase HPLC using acidic (e.g., TFA) or neutral aqueous mobile phases can cause on-column or in-sample degradation to the boronic acid, leading to inaccurate purity assessments.
- Solution: To mitigate this, unconventional methods are required. A successful strategy involves using an aprotic, non-aqueous diluent (e.g., acetonitrile) for sample preparation and employing a reversed-phase separation with a highly basic mobile phase (e.g., pH > 11) and an ion-pairing reagent. This approach stabilizes the ester and provides reliable, reproducible results.[1]

Storage and Safe Handling

Proper storage and handling are essential to maintain the integrity and safety of the reagent.

- Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage (months to years), -20°C is recommended; for short-term (days to weeks), 0-4°C is suitable.[7][12]
- Handling:
 - Use in a well-ventilated area or a fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
 - Avoid inhalation of dust and prevent contact with skin and eyes.[7]
 - In case of contact, rinse the affected area thoroughly with water.
 - According to available safety data sheets, the substance is not classified as hazardous.

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